molecular formula C15H22N2O3 B2719986 (S)-methyl 2-(3-isobutylureido)-3-phenylpropanoate CAS No. 1173672-26-8

(S)-methyl 2-(3-isobutylureido)-3-phenylpropanoate

Cat. No. B2719986
M. Wt: 278.352
InChI Key: YGFJLQSNAOIREY-ZDUSSCGKSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also important considerations.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound. The analysis provides information about the arrangement of atoms, the lengths and angles of chemical bonds, and the presence of functional groups.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the types of reactions it can participate in, and the products that are formed. Kinetic and thermodynamic aspects of the reactions may also be studied.



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s chemical stability, reactivity, and acidity or basicity may also be examined.


Scientific Research Applications

Synthesis and Characterization One area of research involves the synthesis and characterization of amide-substituted derivatives, including compounds with similar structural features to "(S)-methyl 2-(3-isobutylureido)-3-phenylpropanoate". For example, studies have synthesized dexibuprofen derivatives and investigated their DNA binding interactions through spectral, voltammetric, and docking investigations. These studies reveal the compounds' spontaneous interaction with DNA via intercalation and external bindings, offering insights into potential biomedical applications (Arshad, Zafran, Ashraf, & Perveen, 2017).

Biofuel Production Research into the biofuel potential of compounds with similar structural elements, such as isobutanol, highlights the engineered pathways for anaerobic production from glucose, demonstrating an important application in sustainable energy. This involves modifying amino acid pathways in recombinant organisms to produce biofuels under anaerobic conditions, showcasing a critical step towards the commercialization of next-generation biofuels (Bastian et al., 2011).

Pharmaceutical and Biomedical Applications The synthesis and biological activity screening of novel N-(α-Bromoacyl)-α-amino esters containing structural similarities to "(S)-methyl 2-(3-isobutylureido)-3-phenylpropanoate" demonstrate potential pharmaceutical and biomedical applications. Such compounds have been evaluated for cytotoxicity, anti-inflammatory, and antibacterial activity, providing a foundation for their potential incorporation into prodrugs (Yancheva et al., 2015).

Material Science In material science, the characterisation of polyhydroxyalkanoate copolymers with controllable monomer composition offers insights into the production of biodegradable materials for practical applications. Such research indicates the versatility of compounds with similar structural backbones in developing new materials with favorable properties for environmental sustainability (Dai, Lambert, Yuan, & Keller, 2008).

Safety And Hazards

This involves assessing the compound’s toxicity, flammability, and environmental impact. Information on safe handling and storage, first aid measures, and disposal considerations would also be included.


Future Directions

This involves discussing potential future research directions. It could include suggestions for improving the synthesis process, studying the compound’s properties in more detail, exploring new reactions, or investigating potential applications.


I hope this general outline helps! If you have specific questions about any of these topics, feel free to ask!


properties

IUPAC Name

methyl (2S)-2-(2-methylpropylcarbamoylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11(2)10-16-15(19)17-13(14(18)20-3)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H2,16,17,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFJLQSNAOIREY-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-(3-isobutylureido)-3-phenylpropanoate

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